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Abstract
This technical guide provides a comprehensive scientific overview of the chemical compound

1-(4-chlorophenoxy)-2-methylpropan-2-amine. The document details its structural and

physicochemical properties, proposes a logical and efficient synthetic pathway, and outlines

robust analytical methodologies for its structural elucidation and purity assessment. This guide

is intended for researchers, scientists, and professionals in the fields of drug development and

chemical synthesis, offering both foundational knowledge and practical, field-proven insights

into the chemistry of this molecule.

Introduction
1-(4-chlorophenoxy)-2-methylpropan-2-amine is a molecule of interest due to its unique

structural combination of a 4-chlorophenoxy moiety and a sterically hindered tertiary

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b3108680#bc-rfq
https://www.benchchem.com/product/b3108680/docs?utm_src=pdf-body#structure-of-1-4-chlorophenoxy-2-methylpropan-2-amine
https://www.benchchem.com/product/b3108680/docs?utm_src=pdf-body#structure-of-1-4-chlorophenoxy-2-methylpropan-2-amine
https://www.benchchem.com/product/b3108680/docs?utm_src=pdf-body#structure-of-1-4-chlorophenoxy-2-methylpropan-2-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3108680?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


alkylamine. The 4-chlorophenoxy group is a common feature in a variety of biologically active

compounds, including herbicides and potential therapeutic agents, where it can influence

lipophilicity and metabolic stability.[1][2] The tertiary alkylamine, specifically a neopentyl amine

structure, introduces significant steric bulk, which can modulate receptor binding and

pharmacokinetic properties. The ether linkage provides rotational flexibility, allowing the two

key terminal groups to adopt various spatial orientations. Understanding the synthesis and

characterization of this molecule is a critical first step for any investigation into its potential

applications.

Molecular Structure and Physicochemical
Properties
The core structure of 1-(4-chlorophenoxy)-2-methylpropan-2-amine consists of a 4-

chlorinated benzene ring linked via an ether oxygen to a 2-methylpropan-2-amine backbone.

Structural Details
IUPAC Name: 1-(4-chlorophenoxy)-2-methylpropan-2-amine

CAS Number: 101-10-0

Molecular Formula: C₁₀H₁₄ClNO

Molecular Weight: 200.68 g/mol

Key Structural Features:

4-Chlorophenoxy group: Aromatic ring with an electron-withdrawing chlorine atom in the

para position.

Ether linkage (-O-): Connects the aromatic and aliphatic portions of the molecule.

2-methylpropan-2-amine (tert-butylamine) moiety: A primary amine attached to a tertiary

carbon, creating significant steric hindrance.

Predicted Physicochemical Properties
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A summary of the predicted physicochemical properties of 1-(4-chlorophenoxy)-2-
methylpropan-2-amine is presented in the table below. These values are estimated using

computational models and provide a basis for experimental design, such as selecting

appropriate solvent systems for synthesis and purification.

Property Predicted Value
Significance in a Research
Context

logP 3.1

Indicates good lipophilicity,

suggesting potential for

membrane permeability.

Topological Polar Surface Area

(TPSA)
35.25 Å²

Suggests good oral

bioavailability based on

Veber's rules.

pKa (most basic) 10.5

The primary amine is expected

to be protonated at

physiological pH.

Boiling Point ~250-270 °C

High boiling point due to

molecular weight and polar

functional groups.

Solubility

Sparingly soluble in water;

soluble in organic solvents like

ethanol, methanol, and

dichloromethane.

Important for selecting reaction

and purification solvents.

Proposed Synthesis Pathway
A robust and efficient synthesis of 1-(4-chlorophenoxy)-2-methylpropan-2-amine can be

achieved through a multi-step process. The proposed pathway is designed for high yield and

purity, leveraging well-established and reliable chemical transformations.

Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a convergent approach. The key

disconnection is at the ether linkage, which can be formed via a Williamson ether synthesis.
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This breaks the molecule down into two readily available starting materials: 4-chlorophenol and

a suitable derivative of 2-methylpropan-2-amine.

1-(4-chlorophenoxy)-2-methylpropan-2-amineWilliamson Ether Synthesis C-O disconnection

4-chlorophenol

1-halo-2-methylpropan-2-amine derivative

Click to download full resolution via product page

Caption: Retrosynthetic analysis of 1-(4-chlorophenoxy)-2-methylpropan-2-amine.

Step-by-Step Synthesis Protocol
The proposed synthesis involves two main stages: the preparation of a suitable electrophile

from 2-amino-2-methyl-1-propanol and its subsequent reaction with 4-chlorophenol.

Step 1: Synthesis of N-(2-methyl-1-oxiranyl)acetamide
This step involves the conversion of the amino alcohol to an epoxide, with the amine protected

as an acetamide to prevent side reactions.

Protection of the amine: 2-Amino-2-methyl-1-propanol is reacted with acetic anhydride in a

suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine

to form N-(1-hydroxy-2-methylpropan-2-yl)acetamide.

Formation of the epoxide: The resulting N-acylated amino alcohol is then treated with a

chlorinating agent like thionyl chloride to convert the primary alcohol to a chloride.

Subsequent treatment with a strong base (e.g., sodium hydroxide) will induce an

intramolecular Williamson ether synthesis to form the epoxide, N-(2-methyl-1-

oxiranyl)acetamide.

Step 2: Williamson Ether Synthesis and Deprotection
Nucleophilic attack: 4-Chlorophenol is deprotonated with a base like sodium hydride in an

aprotic polar solvent such as dimethylformamide (DMF) to form the corresponding

phenoxide.
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Ether formation: The N-(2-methyl-1-oxiranyl)acetamide is added to the reaction mixture. The

phenoxide will attack the less sterically hindered carbon of the epoxide ring, opening it to

form an intermediate.

Deprotection: The resulting acetamide is hydrolyzed under acidic or basic conditions to yield

the final product, 1-(4-chlorophenoxy)-2-methylpropan-2-amine.

2-Amino-2-methyl-1-propanol Protection (Ac₂O, Et₃N) N-(1-hydroxy-2-methylpropan-2-yl)acetamide Epoxidation (SOCl₂, NaOH) N-(2-methyl-1-oxiranyl)acetamide

Williamson Ether Synthesis

4-Chlorophenol + NaH

Protected Intermediate Deprotection (H⁺ or OH⁻) 1-(4-chlorophenoxy)-2-methylpropan-2-amine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 1-(4-chlorophenoxy)-2-methylpropan-2-amine.

Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural

confirmation and purity assessment of the synthesized 1-(4-chlorophenoxy)-2-methylpropan-
2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms

in a molecule.[3]

¹H NMR (Proton NMR)
Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.3 ppm), characteristic of a

para-substituted benzene ring.

CH₂ Protons: A singlet or AB quartet around δ 3.8-4.0 ppm, corresponding to the methylene

protons adjacent to the ether oxygen.

NH₂ Protons: A broad singlet that can appear over a wide chemical shift range (δ 1.0-3.0

ppm), corresponding to the primary amine protons.
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CH₃ Protons: A singlet integrating to six protons around δ 1.2-1.4 ppm, representing the two

equivalent methyl groups.

¹³C NMR (Carbon NMR)
Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm). The carbon bearing

the chlorine and the carbon bearing the oxygen will have distinct chemical shifts.

CH₂ Carbon: A signal around δ 70-75 ppm for the methylene carbon.

Quaternary Carbon: A signal around δ 50-55 ppm for the tertiary carbon bonded to the

amine.

CH₃ Carbons: A signal around δ 25-30 ppm for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.

N-H Stretch: A medium to weak absorption in the region of 3300-3400 cm⁻¹, characteristic of

a primary amine.

C-H Stretch (aromatic and aliphatic): Absorptions just above and below 3000 cm⁻¹,

respectively.

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O Stretch (ether): A strong absorption around 1240 cm⁻¹.

C-Cl Stretch: A peak in the 1090-1010 cm⁻¹ region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Molecular Ion Peak (M⁺): A peak at m/z = 200, with a characteristic M+2 peak at m/z = 202

with approximately one-third the intensity, due to the presence of the ³⁷Cl isotope.
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Key Fragmentation Patterns:

Loss of a methyl group (-15) to give a fragment at m/z = 185.

Cleavage of the C-C bond adjacent to the amine, leading to fragments corresponding to

the amine and phenoxy portions of the molecule.

Synthesis

Purification

Analysis

Proposed Synthesis

Column Chromatography

NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and analysis of the target compound.

Potential Applications and Future Research
While the specific biological activities of 1-(4-chlorophenoxy)-2-methylpropan-2-amine are

not extensively documented in publicly available literature, its structural motifs suggest several

avenues for future research.

Drug Discovery: The combination of a chlorophenoxy group and a sterically hindered amine

could be explored for its potential as a scaffold in the development of novel therapeutic

agents, particularly in areas where these individual moieties have shown promise, such as in

antimicrobial or anticancer research.[1][4]
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Agrochemicals: The phenoxyacetic acid scaffold, a related structure, is a well-known

herbicide.[5] Investigating the herbicidal or plant growth regulatory properties of this

compound could be a fruitful area of research.

Material Science: Amines are widely used as curing agents for epoxy resins and as building

blocks for polymers. The unique steric hindrance of this molecule could impart novel

properties to materials synthesized from it.

Further research should focus on the biological screening of this compound in various assays

to determine its bioactivity profile. Additionally, optimization of the synthetic route for large-scale

production would be necessary for any potential commercial applications.

Conclusion
This technical guide has provided a detailed overview of the structure, properties, synthesis,

and characterization of 1-(4-chlorophenoxy)-2-methylpropan-2-amine. By leveraging

established chemical principles and data from analogous structures, a clear and logical

pathway for its preparation and analysis has been presented. The insights and protocols

detailed herein are intended to serve as a valuable resource for researchers and scientists,

enabling further exploration of this intriguing molecule and its potential applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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